

SEluc-2: A Technical Guide to Intracellular Thiol Imaging

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Compound of Interest

Compound Name: SEluc-2

Cat. No.: B11930712

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Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **SEluc-2**, a bioluminescent probe designed for the sensitive and selective detection of intracellular thiols. It covers the probe's mechanism of action, performance characteristics, and detailed protocols for its application in live-cell imaging.

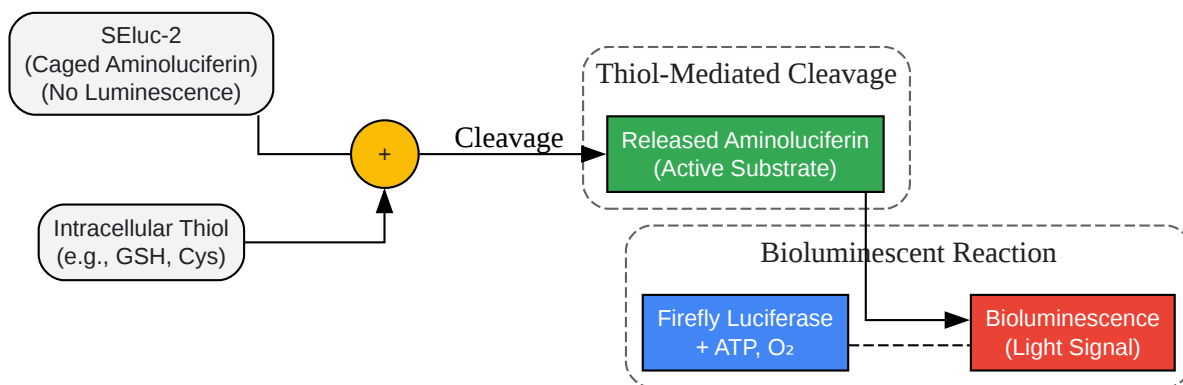
Introduction to Intracellular Thiols and SEluc-2

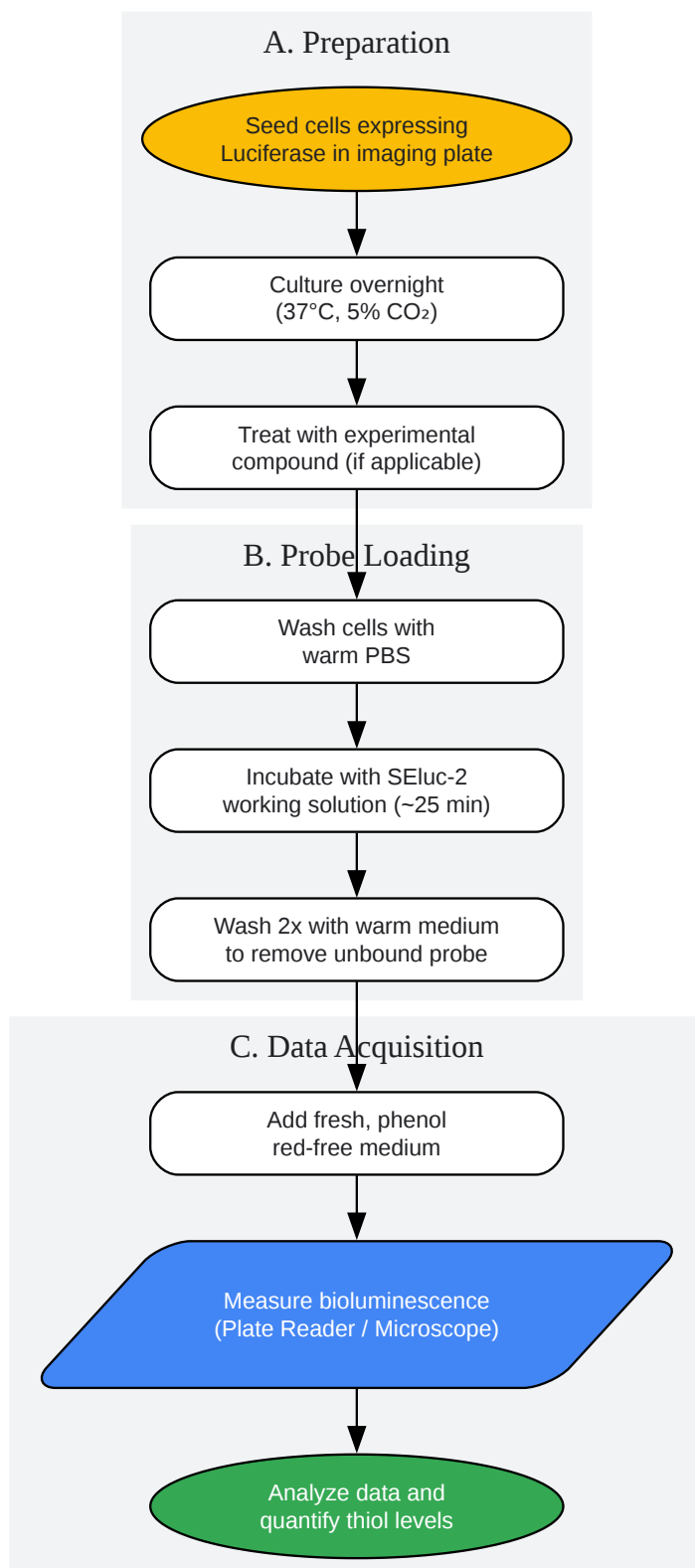
Biological thiols, or biothiols, are compounds containing a sulfhydryl (-SH) group that play critical roles in cellular functions.^[1] They are broadly categorized into non-protein thiols (NPSH), such as cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH), and protein thiols (PSH), primarily cysteine residues in proteins.^[1] These molecules are central to maintaining intracellular redox homeostasis, participating in detoxification, and signaling pathways.^[2] Aberrant levels of intracellular thiols are linked to numerous diseases, making their accurate quantification in living cells a crucial objective in biomedical research and drug development.^[1]

SEluc-2 is a modern small-molecule probe developed for this purpose. It is based on the structure of firefly luciferin and provides a bioluminescent, rather than fluorescent, readout for the detection of thiols in living cells.^[3] Bioluminescence imaging offers significant advantages, including high sensitivity and the absence of background autofluorescence, which can be a limiting factor in traditional fluorescence microscopy.

Mechanism of Action

SEluc-2 operates on a "caged" luciferin principle. In its native state, the luciferin core is chemically modified with a thiol-labile protecting group, rendering it unable to be recognized by luciferase, thus it is non-luminescent. When **SEluc-2** encounters intracellular thiols like GSH or Cysteine, the thiol group initiates a cleavage reaction. This reaction removes the protecting group and releases the active aminoluciferin substrate. In the presence of luciferase, ATP, and oxygen, the released aminoluciferin is rapidly oxidized to produce a quantifiable light signal.





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